7-Bromo-2-ethylimidazo[1,2-a]pyridine
Description
7-Bromo-2-ethylimidazo[1,2-a]pyridine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocyclic system with a nitrogen-rich structure. This compound features a bromine atom at position 7 and an ethyl group at position 2 of the imidazo[1,2-a]pyridine core (Fig. 1). Its synthesis typically involves the condensation of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux conditions, yielding intermediates such as ethyl-7-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate (2b), which can be hydrolyzed to the corresponding carboxylic acid derivative (2c) . Key spectral data for 2c include a molecular ion peak at m/z 269.1/271.1 (APCI-MS) and distinct $ ^1H $-NMR signals at δ 9.31 (d, J = 7.4 Hz, 1H) and 1.33 (t, J = 7.6 Hz, 3H) for the ethyl group .
Imidazo[1,2-a]pyridine derivatives are recognized as privileged scaffolds in drug discovery due to their broad pharmacological activities, including antimycobacterial, anticancer, and antiviral properties .
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-bromo-2-ethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-8-6-12-4-3-7(10)5-9(12)11-8/h3-6H,2H2,1H3 |
InChI Key |
ULRKPCDDQOTHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate brominated aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-bromoacetophenone under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of 7-Bromo-2-ethylimidazo[1,2-a]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
While there is no direct information about the applications of "7-Bromo-2-ethylimidazo[1,2-a]pyridine," the search results provide information on the applications and synthesis of related compounds, such as imidazo[1,2-a]pyridine derivatives.
Imidazo[1,2-a]pyridine Derivatives: Synthesis
- Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides can be synthesized through multi-step reactions. The process involves reacting monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate. The resulting crude ethyl ester is hydrolyzed in the presence of lithium hydroxide to produce 2a and 2b, which then react with imidazo[1,2-a]pyridine-3-carboxylic acid to yield 3a-3b. These are treated with substituted amines to obtain the desired product in the presence of EDCI and HOBt .
- The synthesis of (un)substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides involves reacting mono bromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base to produce ethyl imidazo[1,2-a]pyridine-3-carboxylates. These esters are then hydrolyzed to give imidazo[1,2-a]pyridine-3-carboxylic acids. These acid derivatives are treated with (un)substituted anilines using hydroxybenzotriazole (HOBt) and EDCI as a coupling agent to afford (un)substituted 2,7-dimethylimidazo .
Imidazo[1,2-a]pyridines Derivatives: Applications
Imidazo[1,2-a]pyridines possess a range of biological activities . They have been synthesized and tested as:
- Antiulcer agents
- Antibacterial agents
- Antimicrobial agents
- Antifungal agents
- Antiviral agents
- Calcium channel blockers
- Local anesthetics
- Cyclin-dependent kinase (CDK) inhibitors
- Cardiotonic agents
- Anti-TB agents effective against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)
- A2AR antagonists with promising results in treating cognitive impairments
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. In the context of anticancer research, it may induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Substituent Position and Activity: Bromine at position 6 (e.g., 6-bromo-2-phenylimidazo[1,2-a]pyridine) is associated with kinase inhibition (CDK2) , whereas bromine at position 7 (target compound) may influence solubility and binding interactions in antimicrobial targets . Ethyl vs.
Synthetic Accessibility: The synthesis of 6-bromo-2-phenylimidazo[1,2-a]pyridine proceeds in 45% yield , lower than the 65% yield reported for 6-bromo-8-amino derivatives , highlighting the impact of substituent complexity on reaction efficiency.
Crystallographic and Hydrogen-Bonding Profiles :
Biological Activity
7-Bromo-2-ethylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole and pyridine ring structure. The presence of a bromine atom at the 7-position and an ethyl group at the 2-position enhances its reactivity and potential therapeutic applications.
The unique structure of 7-bromo-2-ethylimidazo[1,2-a]pyridine contributes to its diverse biological activities. The compound's synthesis can be achieved through various methods, which allows for the exploration of different derivatives with enhanced properties.
Antimicrobial Activity
Research indicates that 7-bromo-2-ethylimidazo[1,2-a]pyridine exhibits notable antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics. For instance, related compounds within the imidazo[1,2-a]pyridine class have demonstrated significant antibacterial activity against pathogens such as Mycobacterium tuberculosis .
Anticancer Properties
The anticancer potential of 7-bromo-2-ethylimidazo[1,2-a]pyridine has been highlighted in several studies. Preliminary investigations suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in malignant cells. For example, studies on structurally similar imidazo[1,2-a]pyridines have revealed their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The biological activity of 7-bromo-2-ethylimidazo[1,2-a]pyridine is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions is critical for optimizing its pharmacological profile and therapeutic applications.
Comparative Analysis
A comparison of 7-bromo-2-ethylimidazo[1,2-a]pyridine with other related compounds highlights its unique biological activities:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 7-Bromo-2-ethylimidazo[1,2-a]pyridine | Bromine at position 7; Ethyl at position 2 | Antimicrobial; Anticancer |
| 2-Methylimidazo[1,2-a]pyridine | Methyl group at position 2 | Antimicrobial activity against bacteria |
| 4-Bromoimidazo[1,2-a]pyridine | Bromine at position 4 | Potential anticancer properties |
| 6-Bromoimidazo[1,2-a]pyridine | Bromine at position 6 | Exhibits anti-inflammatory effects |
| 3-Ethylimidazo[1,2-a]pyridine | Ethyl group at position 3 | Antioxidant properties |
This table illustrates how variations in substituents significantly influence the biological activities of these compounds.
Case Studies
Several case studies have explored the biological activities of imidazo[1,2-a]pyridines:
- Antitubercular Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent antitubercular activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, with some compounds showing MIC values as low as 0.025 μg/mL .
- Cyclin-dependent Kinase Inhibition : Research into substituted imidazo[1,2-a]pyridines has identified several candidates as selective inhibitors of CDK2 and CDK1, highlighting their potential in cancer therapy .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 7-Bromo-2-ethylimidazo[1,2-a]pyridine, and what factors influence reaction yields?
A1. The compound can be synthesized via bromination of a pre-formed imidazo[1,2-a]pyridine scaffold. A common method involves dissolving 2-ethylimidazo[1,2-a]pyridine in acetic acid under inert conditions, followed by controlled addition of bromine to substitute hydrogen at the 7-position . Key factors affecting yields include:
- Reaction temperature : Optimal at 60–80°C to balance reactivity and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : Lewis acids like FeCl₃ may accelerate bromine activation .
Q. Q2. What analytical techniques are recommended for characterizing 7-Bromo-2-ethylimidazo[1,2-a]pyridine?
A2. A multi-technique approach ensures structural validation:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding at C7) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 255.01 for C₉H₁₀BrN₂) .
- X-ray crystallography : Resolves ambiguity in regiochemistry for novel derivatives .
Q. Q3. How can researchers screen the biological activity of this compound in early-stage studies?
A3. Standard assays include:
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using Z′-LYTE® kits) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
Advanced Research Questions
Q. Q4. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for functionalizing 7-Bromo-2-ethylimidazo[1,2-a]pyridine?
A4. Key considerations:
- Catalyst system : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/water (3:1) at 90°C .
- Protecting groups : Use Boc or acetyl groups to prevent side reactions at the imidazole nitrogen.
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on aryl boronic acids enhance coupling efficiency.
Q. Q5. What computational methods aid in predicting the reactivity and bioactivity of derivatives?
A5.
- DFT calculations : Predict electrophilic aromatic substitution (e.g., Fukui indices for bromination sites) .
- Molecular docking : Screen against targets like EGFR or CDK2 using AutoDock Vina .
- ADMET prediction : SwissADME or pkCSM for pharmacokinetic profiling (e.g., logP ~2.5 suggests blood-brain barrier penetration) .
Q. Q6. How should researchers address contradictory data in biological studies (e.g., varying IC₅₀ values across cell lines)?
A6. Contradictions may arise due to:
Q. Q7. What are the best practices for handling and storing 7-Bromo-2-ethylimidazo[1,2-a]pyridine?
A7.
Q. Q8. How can researchers mitigate regioselectivity challenges during derivatization?
A8.
- Directing groups : Introduce -OMe or -CO₂Et at C3 to steer electrophilic attacks to C7 .
- Microwave synthesis : Reduces reaction time, minimizing side-product formation (e.g., 150°C, 20 min) .
Emerging Research Directions
Q. Q9. What novel applications are being explored for this compound beyond antimicrobial/anticancer research?
A9.
- Materials science : As a ligand in OLEDs due to imidazo[1,2-a]pyridine’s fluorescence .
- Neurology : Modulation of GABA₀ receptors, analogous to zolpidem derivatives .
Q. Q10. How can structural analogs improve pharmacokinetic properties (e.g., bioavailability)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
